N-(2-aminoethyl)-6-chloropyrazin-2-amine
Description
Properties
IUPAC Name |
N'-(6-chloropyrazin-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c7-5-3-9-4-6(11-5)10-2-1-8/h3-4H,1-2,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXKSIOYNWWXAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-6-chloropyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-6-chloropyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under mild conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-aminoethyl)-6-chloropyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-6-chloropyrazin-2-amine involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The chlorine atom at the 6th position can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, their properties, and functional distinctions.
Table 1: Comparative Analysis of N-(2-Aminoethyl)-6-chloropyrazin-2-amine and Analogs
Structural and Functional Differences
Aminoethyl vs. Benzyl/Furylmethyl Substituents
- The aminoethyl side chain is structurally similar to polyamine backbones in peptide nucleic acids (PNAs, ), suggesting possible DNA/RNA binding applications .
- This substituent is common in kinase inhibitors (e.g., pazopanib analogs in ) .
- Furylmethyl Group : The oxygen atom in the furan ring may participate in dipole interactions, though its irritant properties () limit therapeutic use .
Halogen Substitutions
- Chlorine at C6 : A conserved feature in all listed compounds, chlorine likely stabilizes the aromatic ring via electron-withdrawing effects and influences binding to hydrophobic pockets in target proteins.
Heterocyclic Variations
- Pyrazine vs. Pyridazine/Pyrimidine : Pyridazine derivatives (e.g., ) and pyrimidine analogs () exhibit distinct electronic profiles due to nitrogen positioning, affecting binding kinetics. For example, pyrimidine-containing compounds in show antitumor activity .
Biological Activity
N-(2-aminoethyl)-6-chloropyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a detailed overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a pyrazine ring substituted with an aminoethyl group and a chlorine atom, which may influence its interaction with biological targets.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.74 | Induction of apoptosis |
| CaCo-2 (Colon) | 13.95 | Inhibition of IL-6 release |
| HTB-140 (Melanoma) | 12.50 | Apoptotic pathway activation |
The compound exhibited significant antiproliferative activity across all tested cell lines, with the strongest effect observed in lung carcinoma cells (A549) where it induced apoptosis and inhibited interleukin-6 (IL-6) release significantly .
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with this compound resulted in a higher percentage of cells undergoing early and late apoptosis compared to controls. In A549 cells, early apoptosis rates increased from 7.3% in untreated cells to as high as 42.7% with treatment .
- Inhibition of Pro-inflammatory Cytokines : The compound demonstrated a notable ability to reduce IL-6 levels, a critical cytokine involved in inflammation and cancer progression. The most potent derivatives reduced IL-6 secretion by nearly tenfold compared to untreated controls .
- Antiproliferative Effects : The compound's ability to inhibit cell growth was confirmed through various assays, indicating its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of derivatives related to this compound:
- A study on bis(2-aminoethyl)amine derivatives highlighted that compounds with similar structural features exhibited moderate antiproliferative potency against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). The phenethyl derivative showed the highest growth-inhibitory activity across these lines .
- Another research focused on thiazolone–benzenesulfonamide derivatives indicated that structural modifications can significantly enhance anticancer properties, suggesting that similar approaches could be applied to optimize this compound for improved efficacy against cancer .
Q & A
Q. What are the recommended synthetic routes for N-(2-aminoethyl)-6-chloropyrazin-2-amine, and how can purity be optimized?
A methodological approach involves nucleophilic substitution of 6-chloropyrazin-2-amine with 2-aminoethylamine under controlled conditions. Key steps include:
- Reaction Setup : Use a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours to facilitate substitution.
- Catalysis : Add a base like triethylamine to deprotonate the amine and enhance reactivity.
- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
- Characterization : Confirm structure using (amine protons at δ 1.5–2.5 ppm, pyrazine ring protons at δ 8.0–9.0 ppm) and LC-MS for molecular ion validation .
Q. Which spectroscopic and thermal methods are critical for characterizing this compound?
- Spectroscopy :
- NMR : , , and DEPT-135 for amine and pyrazine moiety identification.
- FT-IR : Peaks at ~3300 cm (N-H stretch) and 1550–1600 cm (C=N/C-Cl stretches).
- Thermal Analysis :
Q. How does the thermal stability of this compound compare to structurally related amines?
Thermal stability can be evaluated via TGA-DSC, focusing on decomposition onset temperatures and enthalpy changes. For example:
- Decomposition Onset : Pyrazine derivatives typically degrade >250°C, while aminoethyl groups may lower stability due to amine oxidation.
- Comparative Data : Similar N-(2-aminoethyl) compounds (e.g., N-(2-aminoethyl)-oleamide) show sharp single-stage decomposition at ~300°C, suggesting mesophasic transitions .
Advanced Research Questions
Q. How can contradictions in thermal degradation data be resolved?
Contradictions often arise from experimental variables. Mitigation strategies include:
- Parameter Standardization : Fix heating rates (e.g., 10°C/min) and purge gas (N) to minimize oxidative effects.
- Complementary Techniques : Pair TGA with isothermal gravimetric analysis (IGA) to isolate kinetic vs. thermodynamic degradation pathways.
- Replicate Studies : Conduct triplicate runs and compare with literature on chloro-pyrazine analogs .
Q. What methodological steps are required to assess nitrosamine impurity risks in this compound?
Per EMA guidelines (Q&A 10, 17):
- Testing : Use LC-MS/MS to detect nitrosamines at limits of 0.03 ppm (ICH M7).
- Root Cause Analysis : Audit raw materials (e.g., secondary amines) and process conditions (e.g., nitrite contamination).
- Supplier Screening : Deploy questionnaires to evaluate cross-contamination risks in shared equipment or nitrosating agents (e.g., NO) .
Q. How can reaction conditions be optimized to minimize byproducts in the synthesis?
- Solvent Screening : Test DMF vs. acetonitrile for improved solubility and reduced side reactions.
- Catalyst Optimization : Evaluate metal-free conditions (e.g., organocatalysts) to avoid metal leaching.
- In Situ Monitoring : Use HPLC to track intermediate formation and adjust stoichiometry dynamically .
Q. What role could this compound play in molecular recognition systems, such as nucleic acid analogs?
The aminoethyl group enables hybridization with DNA/RNA via hydrogen bonding, akin to polyamide nucleic acid (PNA) designs. Methodological insights:
Q. Which computational approaches predict the compound’s reactivity and interaction profiles?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilic sites (e.g., chloro group reactivity).
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments to predict aggregation tendencies.
- Docking Studies : Model interactions with biological targets (e.g., enzymes with pyrazine-binding pockets) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
